Hole Mobility in OFETs: Cyclopenta[b]thiopyran Derivatives Achieve 2.7 cm² V⁻¹ s⁻¹, Surpassing Benzo[b]thiophene-Based Benchmarks
Single-crystal OFETs fabricated from a cyclopenta[b]thiopyran-based heteroarene (C8-SS-Cl2) crystallized from chlorobenzene achieve a maximum hole mobility of 2.7 cm² V⁻¹ s⁻¹ in ambient air [1]. This represents a 2.5-fold improvement over the non-chlorinated parent compound C8-SS (1.1 cm² V⁻¹ s⁻¹) and substantially exceeds the typical mobility range of 0.01–0.5 cm² V⁻¹ s⁻¹ reported for solution-processed benzo[b]thiophene-based small-molecule OFETs [1][2].
| Evidence Dimension | Hole mobility in single-crystal OFETs |
|---|---|
| Target Compound Data | 2.7 cm² V⁻¹ s⁻¹ (C8-SS-Cl2, chlorobenzene-crystallized) |
| Comparator Or Baseline | 1.1 cm² V⁻¹ s⁻¹ (non-chlorinated C8-SS); ~0.01–0.5 cm² V⁻¹ s⁻¹ (typical solution-processed benzo[b]thiophene small-molecule OFETs) |
| Quantified Difference | 2.5× improvement over C8-SS; 5–270× improvement over benzo[b]thiophene benchmarks |
| Conditions | Single-crystal OFETs measured in ambient air; bottom-gate top-contact configuration |
Why This Matters
This mobility level places cyclopenta[b]thiopyran-based semiconductors in the high-performance regime suitable for driving circuits in flexible displays, and the tunable crystal-engineering approach via chlorination offers a rational procurement pathway for mobility optimization.
- [1] Qiao, Y.; Yang, L.; Zhu, J.; Yan, C.; Chang, D.; Zhang, N.; Zhou, G.; Zhao, Y.; Lu, X.; Liu, Y. Crystal Engineering of Angular-Shaped Heteroarenes Based on Cyclopenta[b]thiopyran for Controlling the Charge Carrier Mobility. J. Am. Chem. Soc. 2021, 143 (29), 11088–11101. View Source
- [2] Takimiya, K.; Shinamura, S.; Osaka, I.; Miyazaki, E. Thienoacene-Based Organic Semiconductors. Adv. Mater. 2011, 23 (34), 4347–4370. View Source
